(3R,5S)-5-(trifluoromethyl)piperidin-3-ol
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Description
(3R,5S)-5-(trifluoromethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.147. The purity is usually 95%.
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Biological Activity
(3R,5S)-5-(trifluoromethyl)piperidin-3-ol is a piperidine derivative characterized by a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₀F₃NO
- Molecular Weight : 169.14 g/mol
- Chirality : The compound exhibits specific stereochemistry, which influences its biological interactions and pharmacological properties.
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a significant pharmacophore in drug design. Its unique electronic properties often lead to improved interactions with biological targets compared to non-fluorinated analogs.
The precise mechanism of action for this compound remains to be fully elucidated. However, several studies suggest that:
- Enzyme Inhibition : Piperidinol derivatives can act as inhibitors for various enzymes, potentially modulating metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors or proteins involved in key signaling pathways, enhancing its pharmacological profile.
- Neuroactive Properties : Preliminary findings indicate possible neuroactive effects, suggesting that it may influence neurotransmitter systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antiviral Activity :
- In a study evaluating antiviral properties, related compounds demonstrated significant activity against influenza virus (H1N1), herpes simplex virus (HSV-1), and coxsackievirus B3 (COX-B3) with IC50 values as low as 0.0022 µM for HSV-1 .
- The presence of the trifluoromethyl group is believed to enhance binding affinities to viral proteins, improving efficacy against these pathogens .
-
Antibacterial Potential :
- Related compounds have shown promising antibacterial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125–0.25 μg/mL .
- The structural characteristics of the trifluoromethyl group may contribute to enhanced interactions with bacterial topoisomerases, a common target for antibiotic action .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons between this compound and related piperidine derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(3R,5S)-5-(hydroxymethyl)piperidin-3-ol | Hydroxymethyl instead of trifluoromethyl | Lacks fluorine; different biological activity |
(3R,5S)-5-(methoxy)piperidin-3-ol | Methoxy group at 5-position | Different electronic properties |
(3R,5S)-5-(acetyl)piperidin-3-ol | Acetyl group at 5-position | Alters lipophilicity and reactivity |
(3R,5S)-2-(trifluoromethyl)pyrrolidin-3-one | Pyrrolidine ring structure | Different ring structure; potential for different interactions |
The unique presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to these similar compounds, making it particularly interesting for drug development .
Case Studies
Several studies have investigated the biological activities of piperidine derivatives with trifluoromethyl substituents:
- Antiviral Study : A structure-antiviral activity relationship study indicated that modifications in the piperidine structure could lead to significant changes in antiviral efficacy against influenza and herpes viruses. The study emphasized the importance of the trifluoromethyl group in enhancing antiviral properties .
- Antibacterial Evaluation : Research on dual inhibitors targeting bacterial topoisomerases demonstrated that compounds similar to this compound exhibited potent antibacterial effects against resistant strains. These findings highlight the potential for developing new antibiotics based on this scaffold .
Properties
IUPAC Name |
(3R,5S)-5-(trifluoromethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMHVACINVUCM-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC[C@@H]1O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.